molecular formula C12H16BrNO2 B8132825 5-Bromo-N-ethyl-2-isopropoxybenzamide

5-Bromo-N-ethyl-2-isopropoxybenzamide

Cat. No.: B8132825
M. Wt: 286.16 g/mol
InChI Key: PAWUTHJPCSNWLI-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-2-isopropoxybenzamide is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 5-position, an ethyl group attached to the nitrogen atom, and an isopropoxy group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-2-isopropoxybenzamide typically involves the following steps:

    Bromination: The starting material, 2-isopropoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the benzene ring.

    Amidation: The brominated intermediate is then subjected to amidation with ethylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-2-isopropoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidation may yield products with higher oxidation states, such as carboxylic acids.

    Reduction: Reduction typically results in products with lower oxidation states, such as amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and ethylamine.

Scientific Research Applications

5-Bromo-N-ethyl-2-isopropoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-2-isopropoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-methyl-2-isopropoxybenzamide: Similar structure but with a methyl group instead of an ethyl group.

    5-Bromo-N-ethyl-2-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    5-Chloro-N-ethyl-2-isopropoxybenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

5-Bromo-N-ethyl-2-isopropoxybenzamide is unique due to the specific combination of substituents on the benzene ring, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom, ethyl group, and isopropoxy group provides distinct chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

5-bromo-N-ethyl-2-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-4-14-12(15)10-7-9(13)5-6-11(10)16-8(2)3/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWUTHJPCSNWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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